molecular formula C21H16N2O4S B2588492 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034437-18-6

8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2588492
CAS No.: 2034437-18-6
M. Wt: 392.43
InChI Key: FEHQHZZELUYUJJ-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide (CAS 2034437-18-6) is a synthetic organic compound with a molecular formula of C21H16N2O4S and a molecular weight of 392.43 g/mol . It features a chromene core fused with a hybrid pyridine-thiophene substituent, connected via a carboxamide linkage that enhances its potential for selective binding interactions . This well-defined molecular architecture, which includes a methoxy group at the 8-position, supports precise structure-activity relationship (SAR) studies and makes it a versatile intermediate in drug discovery . The compound is of significant interest in medicinal chemistry due to its scaffold diversity, which may contribute to bioactivity in targeting specific enzymes or receptors . Its structural motif suggests potential as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes . Furthermore, the incorporation of thiophene and pyridine moieties offers opportunities for further functionalization, expanding its utility in developing targeted therapies . Related coumarin-carboxamide compounds are actively investigated for their diverse biological activities, including as potential anti-austerity agents that overcome cancer cell tolerance to nutrient starvation, and as inhibitors of enzymes like acetylcholinesterase for Alzheimer's disease research . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-26-17-5-2-4-14-11-15(21(25)27-19(14)17)20(24)23-12-13-7-8-22-16(10-13)18-6-3-9-28-18/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHQHZZELUYUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its complex structure that includes methoxy, carbonyl, and carboxamide functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide is C21H16N2O4S, with a molecular weight of 392.43 g/mol. The structure features a chromene core fused with thiophene and pyridine moieties, which enhance its reactivity and solubility compared to related compounds .

Antimicrobial Properties

Research indicates that compounds similar to 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against tested pathogens .
  • Biofilm Inhibition : The compound demonstrated potent antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, significantly outperforming standard antibiotics like ciprofloxacin .
Pathogen MIC (μg/mL) Biofilm Reduction (%)
Staphylococcus aureus0.2275
Staphylococcus epidermidis0.2570

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may modulate cellular signaling pathways involved in cancer progression, potentially leading to apoptosis in cancer cells.

Mechanism of Action:
The unique structural features allow for selective interaction with specific enzymes or receptors involved in tumor growth and metastasis. Such interactions may inhibit cell proliferation and induce programmed cell death .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of several derivatives including 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide. It was found that these compounds exhibited synergistic effects when combined with established antibiotics, enhancing their effectiveness against resistant strains .
  • Anticancer Research :
    Another investigation focused on the anticancer properties of chromene derivatives, revealing that certain modifications to the chromene structure could significantly enhance cytotoxicity against various cancer cell lines .

Comparison with Similar Compounds

Research Findings and Implications

  • Thiophene-Pyridine Hybrid: The dual heteroaromatic system in the target compound may improve binding to enzymes or receptors via π-π stacking and hydrophobic interactions, a feature absent in analogs with alkyl or monocyclic substituents .
  • Electronic Effects: The 2-oxo group in coumarins is critical for hydrogen bonding; its replacement with 2-imino (as in ) alters charge distribution and solubility .
  • Synthetic Complexity : Compounds with hybrid heterocycles (e.g., thiophene-pyridine) often require multi-step synthesis, whereas simpler analogs (e.g., ) are more accessible .

Q & A

Basic: What are the recommended synthetic routes for 8-methoxy-2-oxo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis of coumarin-carboxamide derivatives typically involves a multi-step approach:

Core Coumarin Formation : Start with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. Activate the carboxylic acid group using coupling agents like EDCI/HOBt to facilitate amide bond formation .

Amide Coupling : React the activated acid with (2-(thiophen-2-yl)pyridin-4-yl)methanamine. Use a polar aprotic solvent (e.g., DMF or DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR to ensure the thiophene and pyridine substituents are correctly positioned .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict transition states, intermediates, and optimal solvent/base combinations. For example:

  • Solvent Screening : Calculate solvation free energies to identify solvents (e.g., DMF vs. THF) that stabilize intermediates and reduce activation barriers .
  • Catalyst Design : Use molecular docking to identify ligands or catalysts that enhance coupling efficiency in amide bond formation .
  • Machine Learning : Train models on existing coumarin synthesis datasets to predict yields and side-product formation under varying conditions (temperature, stoichiometry) .

Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling up .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and assess purity.
    • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Crystallography : Single-crystal X-ray diffraction (recrystallize from acetone/ethanol mixtures) to resolve stereochemistry and confirm the absence of polymorphic variations .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers address discrepancies in biological activity data (e.g., in vitro vs. in vivo)?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:

Solubility and Stability :

  • Measure solubility in PBS (pH 7.4) and simulated gastric fluid. Use dynamic light scattering (DLS) to assess aggregation.
  • Conduct stability studies under physiological conditions (37°C, 5% CO2_2) via LC-MS to detect degradation products .

Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify serum albumin binding, which may reduce bioavailability .

Metabolite Profiling : Incubate the compound with liver microsomes and identify metabolites via LC-MS/MS. Compare in vitro IC50_{50} values with in vivo efficacy .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term Storage : Dissolve in DMSO (10 mM stock), aliquot into amber vials, and store at -20°C to prevent freeze-thaw degradation.
  • Long-Term Storage : Lyophilize the compound and store under argon at -80°C. Confirm stability via 1H^1H-NMR every 6 months .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents systematically (e.g., replace thiophene with furan, vary pyridine methylation) .

Biological Assays :

  • In Vitro : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • In Vivo : Use xenograft models to correlate structural changes with tumor growth inhibition.

Data Analysis : Apply multivariate regression (e.g., CoMFA) to identify critical substituents driving activity. Validate with crystallographic binding poses (e.g., Protein Data Bank) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the coumarin core?

Methodological Answer:

  • Directed Ortho-Metalation : Use a directing group (e.g., methoxy at C8) to control electrophilic substitution at C6.
  • Protection/Deprotection : Temporarily protect the carboxamide group with Boc anhydride during thiophene introduction .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side-product formation under controlled heating .

Basic: How can researchers validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Quantify remaining soluble target via Western blot .
  • Fluorescence Resonance Energy Transfer (FRET) : Design a probe-labeled target and measure disruption of FRET signal upon compound binding .

Advanced: What computational tools predict off-target interactions for this compound?

Methodological Answer:

  • PharmMapper : Screen against a reverse pharmacophore database to identify potential off-targets .
  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., kinases with conserved ATP-binding pockets) to assess selectivity .

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